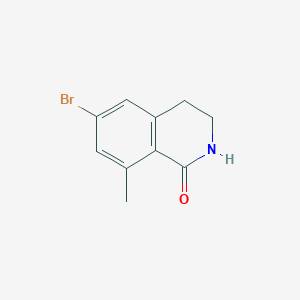

6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

Descripción

6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one is a halogenated isoquinolinone derivative characterized by a bromine atom at position 6 and a methyl group at position 8 on its bicyclic core. Isoquinolinones are heterocyclic compounds of significant pharmacological interest due to their structural resemblance to bioactive alkaloids and synthetic drug scaffolds . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry, while the methyl group contributes to steric and electronic modulation .

Propiedades

IUPAC Name |

6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-8(11)5-7-2-3-12-10(13)9(6)7/h4-5H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRMTWAKGHMZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)NCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. One common method includes the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinolinones under specific conditions.

Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits significant pharmacological potential through its interactions with various biological targets:

- Dopamine D3 Receptor Ligand : 6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one acts as a ligand for the dopamine D3 receptor, which is implicated in neurological processes such as reward and addiction pathways. This interaction can modulate dopaminergic signaling, potentially influencing behaviors related to these pathways.

- MK2 Inhibition : The compound also functions as an inhibitor of MK2 (Mitogen-Activated Protein Kinase Activated Protein Kinase 2), which plays a critical role in the p38 MAPK signaling pathway involved in cellular stress responses and inflammation. Inhibition of MK2 may lead to reduced inflammatory responses and altered cytokine release profiles .

Neuroprotective Effects

Research indicates that derivatives of this compound can exhibit neuroprotective effects. Studies have shown significant reductions in cell apoptosis in neuronal cell lines under stress conditions. Mechanistic studies suggest that these compounds may up-regulate brain-derived neurotrophic factor (BDNF) levels while down-regulating reactive oxygen species (ROS), enhancing neuronal survival and proliferation.

Antimicrobial Activity

In agricultural applications, derivatives of this compound have been evaluated for their antifungal properties. Certain derivatives demonstrated superior activity against pathogens such as Pythium recalcitrans, with effective concentrations significantly lower than traditional antifungal agents .

Neuroprotection in Animal Models

In vivo studies using rat models have demonstrated that specific derivatives of the isoquinoline scaffold can significantly reduce immobility times in forced swim tests, suggesting antidepressant-like effects. These compounds also showed improved locomotor activity compared to established antidepressants like Agomelatine and Fluoxetine.

Cytotoxicity Assessment

Cytotoxicity assays conducted on human cell lines (e.g., HEK293) revealed that many derivatives displayed low toxicity profiles at concentrations up to 100 μM. Notably, some analogs exhibited lower cytotoxicity than Agomelatine while maintaining neuroprotective efficacy.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one | Bromine at C6 | Significant neuroprotective and antimicrobial activity |

| 6-Methoxy-7-bromo-tetrahydroquinoline | Methoxy instead of bromine | Different electronic properties affecting biological activity |

| 5-Bromo-tetrahydroquinoline | Lacks methyl group | Reduced potency in neuroprotection |

Mecanismo De Acción

The mechanism of action of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Structural Analogs with Bromine Substitution

The bromine position and additional substituents critically influence physicochemical and biological properties:

Key Observations :

- Regiochemistry: Bromine at C6 (target compound) vs.

- Alkyl Effects: Methyl (C8) vs. ethyl (C2) substituents modulate steric bulk, which may influence catalytic asymmetric reactions (e.g., difluoroalkylation yields ~55–75% for base isoquinolinone) .

Halogen Variants: Chloro vs. Bromo

Chloro-substituted analogs exhibit distinct reactivity and safety profiles:

Key Observations :

- Reactivity : Bromine’s larger atomic radius and polarizability may enhance cross-coupling efficiency compared to chlorine .

- Safety : Chloro derivatives often require stricter safety protocols (e.g., ventilation, PPE) due to higher volatility .

Functional Group Modifications

Methoxy and Phenyl Derivatives :

- 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one: Electron-donating methoxy group increases solubility in polar solvents; global market projected to grow at 4.2% CAGR (2020–2025) .

Key Observations :

- Electronic Effects : Methoxy (electron-donating) vs. bromine (electron-withdrawing) alter redox properties and binding affinities .

- Biological Relevance : Phenyl-substituted analogs show promise in targeting protein-protein interactions .

Physicochemical and Spectroscopic Comparisons

- Melting Points: Base compound 3,4-dihydro-2H-isoquinolin-1-one melts at 67–70°C . Bromine and methyl groups likely elevate melting points due to increased molecular symmetry and van der Waals forces.

- NMR Shifts: For 6-bromo-2-(4-trifluoromethylphenyl)-3,4-dihydroisoquinolin-1-one (2p), aromatic protons resonate at δ 7.47–7.38 ppm, while methyl groups appear at δ 2.78 ppm . Comparable shifts are expected for the target compound.

Actividad Biológica

6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the isoquinolone family, which is known for a variety of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

The molecular formula of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one is C10H10BrNO, with a molar mass of 240.1 g/mol. Its predicted density is approximately 1.488 g/cm³ and it has a boiling point of around 466.4 °C . The compound's structure features a bromine atom at the 6-position and a methyl group at the 8-position on the isoquinoline ring.

The biological activity of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom may enhance its lipophilicity and facilitate binding to specific receptors or enzymes. This compound may act through several mechanisms, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways.

The detailed mechanism remains to be fully elucidated through further experimental studies.

Antitumor Activity

Recent studies have indicated that isoquinolone derivatives exhibit significant antitumor properties. For instance, compounds similar to 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of isoquinolone derivatives. Compounds structurally related to 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one have demonstrated activity against a range of bacterial strains, suggesting that this compound may possess similar properties .

Study on Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoquinolone derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent antitumor activity . Although specific data on 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one was not provided, the structural similarities suggest potential efficacy.

Antimicrobial Screening

Another study focused on the antimicrobial activity of isoquinolone derivatives found that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria . This aligns with the hypothesis that 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one may also exhibit antimicrobial properties.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.